molecular formula C8H9N3O B1320554 4-methoxy-1H-indazol-3-amine CAS No. 886362-07-8

4-methoxy-1H-indazol-3-amine

Cat. No. B1320554
M. Wt: 163.18 g/mol
InChI Key: JZAMRGWQDJMEJD-UHFFFAOYSA-N
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Description

The compound of interest, 4-methoxy-1H-indazol-3-amine, is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound has a methoxy group attached to the benzene ring of indazole, which can potentially affect its chemical properties and biological activity. Indazole derivatives are known to exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can involve various chemical reactions and starting materials. For instance, compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate . This demonstrates the complexity and multi-step nature of synthesizing indazole derivatives.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic methods. For example, the crystal structure of a related compound, 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine, was determined using X-ray diffraction, which revealed its crystallization in the triclinic system and the presence of two independent molecules in the asymmetric unit . Similarly, the crystal structure of another derivative, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, was characterized by single crystal X-ray diffraction .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines involved a solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, followed by transformation of the 1,2,4-triazine scaffold into a pyridine one under autoclave conditions . This highlights the reactivity of the triazole and pyridine moieties in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their functional groups. For example, the anti-inflammatory and antinociceptive activities of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated, showing that certain derivatives exhibited significant biological activity . Additionally, the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine provided insights into the molecular conformation and stability, as well as the theoretical prediction of its nonlinear optical properties .

Scientific Research Applications

Antitumor Activity

1H-indazole-3-amine derivatives have been studied for their potential as anticancer agents .

Method of Application

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

Results

Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . Overall, this study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Inhibitors for Fibroblast Growth Factor Receptor (FGFR)

1H-indazole-3-amine derivatives have been studied for their potential as inhibitors for Fibroblast Growth Factor Receptor (FGFR) .

Method of Application

A series of 1H-indazole-3-amine derivatives were designed and synthesized . These compounds were evaluated for their inhibitory activities against FGFR .

Results

It was found that a 6-(3-methoxyphenyl)-1H-indazole-3-amine derivative exhibited good enzymatic inhibition (IC50 = 15.0 nM) and modest anti-proliferative activity (IC50 = 642.1 nM) .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . For instance, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

4-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAMRGWQDJMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594723
Record name 4-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1H-indazol-3-amine

CAS RN

886362-07-8
Record name 4-Methoxy-1H-indazol-3-amine
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Record name 4-Methoxy-1H-indazol-3-amine
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Record name 886362-07-8
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-6-(methyloxy)benzonitrile (available from Apollo) (10 g, 66 mmol) and hydrazine hydrate (9.63 mL, 198 mmol) in n-butanol (100 mL) was heated at reflux under nitrogen for 18 hours. The reaction mixture was allowed to cool, water (300 mL) was added, and the organic phase was removed. The solid in the aqueous phase was collected by filtration and dried in vacuo at 40° C. to give a white solid (0.6 g). The butanol phase was evaporated in vacuo, and the residue and the aqueous mother liquors were combined and extracted using ethyl acetate (2×200 mL). The combined ethyl acetate extractions were dried over magnesium sulphate and evaporated in vacuo. The residue was dissolved in DCM and applied to a 100 g silica cartridge. This was eluted with cyclohexane (500 ml), cyclohexane-ethyl acetate (1:1 v/v, 500 mL) and ethyl acetate (500 mL). The required fractions were combined and evaporated in vacuo to give the title compound (9.92 g, 92%) as an off-white solid. LCMS (System A) RT=0.5 min, ES+ve m/z 164 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Devkate, S Kola, M Idrees, NJ Siddiqui… - … Computing Industry in …, 2021 - books.google.com
In present chapter we have reported green and highly efficient method for synthesize novel series of substituted-1H-indazol-3-amine derivative (3a-h) by cyclocondensation reaction of …
Number of citations: 5 books.google.com

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